Cas no 1092839-72-9 (4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine)
4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine
- STK235291
- ST50759836
- R9557
- 4-[(3-methyl-4-phenylpyrazol-5-yl)diazenyl]pyrazole-3,5-diamine
- 1H-pyrazole-3,5-diamine, 4-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)azo]-
- 3-amino-4-[(E)-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-1-diazenyl]-1H-pyrazol-5-ylamine
- 3-amino-4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazol-5-ylamine
- 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine
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- MDL: MFCD07186048
- Inchi: 1S/C13H14N8/c1-7-9(8-5-3-2-4-6-8)13(20-16-7)21-17-10-11(14)18-19-12(10)15/h2-6H,1H3,(H,16,20)(H5,14,15,18,19)/b21-17+
- InChI Key: WRQBODFBGXCLMV-HEHNFIMWSA-N
- SMILES: N1C(C)=C(C(/N=N/C2C(N)=NNC=2N)=N1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 369
- Topological Polar Surface Area: 134
4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E064020-250mg |
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine |
1092839-72-9 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E064020-500mg |
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine |
1092839-72-9 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E064020-1000mg |
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine |
1092839-72-9 | 1g |
$ 480.00 | 2022-06-05 | ||
| abcr | AB413277-500 mg |
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine |
1092839-72-9 | 500MG |
€195.40 | 2022-03-02 | ||
| abcr | AB413277-500mg |
4-[(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine; . |
1092839-72-9 | 500mg |
€205.00 | 2024-04-20 | ||
| A2B Chem LLC | AI07748-500mg |
4-[(E)-(3-Methyl-4-phenyl-1h-pyrazol-5-yl)diazenyl]-1h-pyrazole-3,5-diamine |
1092839-72-9 | >95% | 500mg |
$412.00 | 2024-04-20 |
4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine
Research Briefing on 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine (CAS: 1092839-72-9)
In recent years, the compound 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine (CAS: 1092839-72-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the diazenyl linkage and pyrazole rings, make it a promising candidate for further investigation in drug discovery and development.
The synthesis of 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine has been optimized in recent studies to improve yield and purity. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's structure and purity. The compound's stability under various physiological conditions has also been evaluated, providing insights into its potential as a drug candidate. These studies highlight the importance of precise synthetic protocols to ensure reproducibility and scalability for industrial applications.
Biological evaluations of 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine have revealed its potent inhibitory effects on specific enzymatic targets. For instance, recent in vitro studies demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression. The compound's selectivity and potency against these targets suggest its potential as a lead molecule for developing novel therapeutics. Furthermore, preliminary in vivo studies have shown promising results in animal models, indicating good bioavailability and low toxicity profiles.
In addition to its therapeutic potential, the compound's mechanism of action has been a focal point of recent research. Structural-activity relationship (SAR) studies have identified critical functional groups responsible for its biological activity. Computational modeling and molecular docking simulations have further elucidated its interactions with target proteins, providing a foundation for rational drug design. These findings are instrumental in guiding the development of derivatives with enhanced efficacy and reduced side effects.
Despite these advancements, challenges remain in the clinical translation of 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine. Issues such as metabolic stability, pharmacokinetics, and formulation need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression into clinical trials. The ongoing research underscores the compound's potential to address unmet medical needs in areas such as oncology and inflammatory diseases.
In conclusion, 4-(E)-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl-1H-pyrazole-3,5-diamine (CAS: 1092839-72-9) represents a promising avenue for drug discovery. Its unique chemical structure, combined with demonstrated biological activities, positions it as a valuable candidate for further development. Continued research and collaboration will be crucial in unlocking its full therapeutic potential and advancing it toward clinical applications.
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